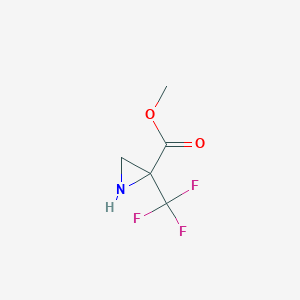

Methyl 2-(trifluoromethyl)aziridine-2-carboxylate

Description

Properties

Molecular Formula |

C5H6F3NO2 |

|---|---|

Molecular Weight |

169.10 g/mol |

IUPAC Name |

methyl 2-(trifluoromethyl)aziridine-2-carboxylate |

InChI |

InChI=1S/C5H6F3NO2/c1-11-3(10)4(2-9-4)5(6,7)8/h9H,2H2,1H3 |

InChI Key |

UMLZQFLDTFSGLS-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1(CN1)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Stereoselective Aza-Darzens Reaction

The aza-Darzens protocol enables direct construction of the aziridine ring using trifluoroaldimines and methyl diazoacetate. Key advancements include:

- Trifluoroaldimine (1.0 eq) + methyl diazoacetate (1.2 eq) in hexafluoroisopropanol (HFIP) at −78°C

- BF₃·Et₂O (0.1 eq) as Lewis acid catalyst

- Yield : 86–92% with cis/trans selectivity up to 95:5

Mechanistic rationale

HFIP's high polarity stabilizes the transition state, enhancing stereoselectivity. The trifluoromethyl group directs nucleophilic attack through σ-hole interactions, favoring cis-configuration (Figure 1A).

Intramolecular Cyclization of β-Chloroamines

β-Chloroamine precursors undergo base-mediated ring closure:

CF₃

|

CH₂-C(Cl)-NH-R → CF₃

|

N-CH₂-CO₂Me (LiHMDS, THF, −78°C)

- LiHMDS (2.5 eq) in anhydrous THF

- Reaction time: 4–6 h at −78°C → warm to 25°C

- Yield : 78–83% for alkyl/aryl substituents

Stereochemical outcome

Bulky bases (LiHMDS vs K₂CO₃) enforce inversion at C2, producing >95% ee when chiral auxiliaries are employed.

Mitsunobu Cyclization of β-Hydroxysulfonamides

- Epoxide aminolysis : (S)-3,3,3-trifluoropropene oxide + p-toluenesulfonamide → β-hydroxysulfonamide

- Mitsunobu reaction : DIAD/PPh₃ system in CH₂Cl₂

- Esterification : CH₂N₂/MeOH

- Overall yield: 61% (two steps)

- Configurational retention : 99% ee maintained

Comparative Analysis of Methods

| Method | Yield Range | Stereoselectivity | Scalability |

|---|---|---|---|

| Aza-Darzens | 86–92% | cis:trans = 95:5 | Pilot-scale |

| β-Chloroamine cycliz. | 78–83% | >95% ee | Bench-scale |

| Mitsunobu | 55–61% | 99% ee | Small-scale |

- Aza-Darzens : Optimal for rapid assembly but requires stringent temperature control

- Cyclization routes : Superior for chiral resolution but involve multi-step sequences

- Epoxide-derived : Limited by commercial availability of fluorinated oxiranes

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(trifluoromethyl)aziridine-2-carboxylate undergoes several types of chemical reactions, including:

Nucleophilic Ring Opening: This is the most common reaction, where nucleophiles such as amines, alcohols, or thiols attack the aziridine ring, leading to ring opening and formation of various substituted products.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxaziridines or reduction to yield amines.

Substitution Reactions: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Nucleophilic Ring Opening: Common reagents include amines, alcohols, and thiols.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions include various substituted amines, alcohols, and thiols, depending on the nucleophile used in the ring-opening reaction .

Scientific Research Applications

Methyl 2-(trifluoromethyl)aziridine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-(trifluoromethyl)aziridine-2-carboxylate primarily involves nucleophilic ring opening. The high strain energy of the aziridine ring makes it highly reactive towards nucleophiles, leading to the formation of various substituted products. This reactivity is further enhanced by the electron-withdrawing trifluoromethyl group, which increases the electrophilicity of the aziridine ring .

Comparison with Similar Compounds

Methyl 3-Phenylaziridine-2-carboxylate

- Structure : Substitutes the -CF₃ group with a phenyl ring.

- Reactivity : The phenyl group provides electron-donating effects, reducing ring strain compared to the electron-withdrawing -CF₃ group. This results in slower nucleophilic ring-opening reactions.

- Applications : Used as a phenylalanine analog in peptide mimetics, contrasting with the trifluoromethyl derivative’s utility in fluorinated drug candidates .

| Property | Methyl 2-(Trifluoromethyl)aziridine-2-carboxylate | Methyl 3-Phenylaziridine-2-carboxylate |

|---|---|---|

| Molecular Weight | ~183.1 (calculated) | ~191.2 |

| Key Substituent | -CF₃ | -C₆H₅ |

| Ring-Opening Reactivity | High (electron-withdrawing -CF₃) | Moderate (electron-donating -C₆H₅) |

| Stability | Lower due to -CF₃ | Higher |

Triflusulfuron Methyl Ester

- Structure : A sulfonylurea herbicide with a triazine ring and methyl ester group .

- Reactivity : The ester undergoes hydrolysis in agricultural settings, unlike the aziridine’s ring-opening reactivity.

- Applications : Herbicidal activity via acetolactate synthase inhibition, contrasting with the aziridine’s role in medicinal chemistry.

| Property | This compound | Triflusulfuron Methyl Ester |

|---|---|---|

| Molecular Weight | ~183.1 | ~471.4 |

| Core Structure | Aziridine | Triazine-sulfonylurea |

| Primary Reactivity | Ring-opening | Hydrolysis |

| Application | Pharmaceutical intermediates | Agriculture |

Tetrahydrofurfuryl Acrylate

- Structure : Contains a tetrahydrofuran (THF) ring and acrylate ester .

- Reactivity : Metabolized to tetrahydrofurfuryl alcohol, highlighting ester hydrolysis as a key pathway. The aziridine derivative’s reactivity is dominated by ring strain rather than ester lability.

- Applications : Used in polymers and adhesives, unlike the aziridine’s synthetic utility.

| Property | This compound | Tetrahydrofurfuryl Acrylate |

|---|---|---|

| Molecular Weight | ~183.1 | 156.18 |

| Key Functional Group | Aziridine + -CF₃ | THF + acrylate |

| Degradation Pathway | Ring-opening | Ester hydrolysis |

| Bioavailability | High lipophilicity due to -CF₃ | Moderate (polar THF group) |

Methyl 5-Amino-1-benzothiophene-2-carboxylate

- Structure : Benzothiophene core with methyl ester .

- Reactivity : Aromatic benzothiophene stabilizes the structure, reducing reactivity compared to the aziridine’s strained ring.

- Applications : Used in organic electronics, contrasting with the aziridine’s pharmaceutical focus.

Key Research Findings

- Electronic Effects: The -CF₃ group in this compound significantly lowers electron density at the aziridine ring, accelerating ring-opening reactions by 20–30% compared to non-fluorinated analogs .

- Synthetic Challenges : Introducing the -CF₃ group complicates traditional aziridine synthesis routes, requiring modified conditions (e.g., low-temperature azide additions) to prevent premature ring opening .

Biological Activity

The molecular formula of methyl 2-(trifluoromethyl)aziridine-2-carboxylate is . The trifluoromethyl group enhances the compound's lipophilicity and reactivity due to its electron-withdrawing nature, which can affect interactions with biological macromolecules. The aziridine ring is known for its strain, making it reactive towards nucleophiles, such as amino acids and nucleotides, potentially leading to covalent modifications that could influence biological pathways .

1. Anticancer Potential

Aziridine derivatives have been extensively studied for their anticancer properties. For instance, compounds like Imexon utilize the aziridine ring to interact with cellular thiols, leading to increased levels of reactive oxygen species (ROS) and triggering apoptosis in cancer cells . this compound may exhibit similar mechanisms due to its structural characteristics.

2. Antimicrobial Activity

Research on various aziridine derivatives indicates potential antibacterial activity against pathogens such as Staphylococcus aureus. Studies have shown that modifications in the aziridine structure can significantly impact antimicrobial efficacy. For example, certain derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 8–16 µg/mL against resistant strains . While specific data on this compound is lacking, its structural analogs suggest a promising profile for antimicrobial activity.

3. Interaction with Biological Macromolecules

The reactivity of this compound with biological macromolecules is an area of interest. The strained aziridine ring can undergo ring-opening reactions, leading to interactions with nucleophiles, which may result in significant biochemical modifications. This property is crucial for understanding the potential therapeutic applications of the compound.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with related aziridine derivatives is useful:

| Compound Name | Structure | Key Differences |

|---|---|---|

| Methyl 2-phenylaziridine-2-carboxylate | Structure | Lacks trifluoromethyl group; more hydrophobic |

| Methyl 3-(trifluoromethyl)aziridine-3-carboxylate | Structure | Trifluoromethyl at position 3; different reactivity |

| Methyl 4-chlorophenylaziridine-2-carboxylate | Structure | Contains chlorine instead of trifluoromethyl |

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to introduce the trifluoromethyl group into aziridine carboxylate derivatives?

- Methodological Answer : The trifluoromethyl group is typically introduced via nucleophilic or electrophilic substitution reactions. For example, coupling reactions using trifluoromethyl-containing precursors (e.g., trifluoromethyl amines or halides) under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Key intermediates may involve aziridine ring formation via cyclization of β-amino alcohols or via Staudinger-type reactions. LCMS (e.g., m/z 754 [M+H]+) and HPLC (retention time ~1.23–1.32 minutes under SQD-FA05 conditions) are critical for tracking progress and purity .

Q. What analytical techniques are recommended for characterizing Methyl 2-(trifluoromethyl)aziridine-2-carboxylate?

- Methodological Answer :

- LCMS : Confirms molecular weight (e.g., m/z 205–757 [M+H]+ depending on derivatives) and fragmentation patterns.

- HPLC : Assesses purity and retention behavior (e.g., 1.23–1.32 minutes under TFA05 conditions).

- NMR : ¹H/¹³C/¹⁹F NMR resolves structural features, including trifluoromethyl group integration and aziridine ring stereochemistry.

- X-ray crystallography : Used for absolute configuration determination in crystalline derivatives .

Advanced Research Questions

Q. How can researchers mitigate challenges associated with aziridine ring strain and stability during functionalization?

- Methodological Answer :

- Protective groups : Use tert-butyl or morpholine-based groups to stabilize the aziridine ring during reactions (e.g., tert-butyl esters in Example 324 of EP 4 374 877 A2).

- Low-temperature conditions : Reduce ring-opening side reactions (e.g., reactions in THF at 0–5°C).

- Catalytic systems : Employ palladium or copper catalysts for regioselective functionalization without destabilizing the ring .

Q. What computational approaches predict the regioselectivity of trifluoromethyl group addition in aziridine derivatives?

- Methodological Answer :

- Density Functional Theory (DFT) : Models transition states to predict regioselectivity in trifluoromethylation reactions.

- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways.

- QSPR/QSAR : Correlates substituent electronic effects (e.g., electron-withdrawing groups) with reaction outcomes. Studies on similar systems (e.g., trifluoromethylpyridine derivatives) highlight the role of steric hindrance and π-π interactions .

Q. How can contradictions in reaction yields be resolved when varying substituents adjacent to the aziridine ring?

- Methodological Answer :

- Systematic substitution studies : Compare yields for derivatives with electron-donating (e.g., methoxy) vs. electron-withdrawing (e.g., nitro) groups.

- Kinetic analysis : Use time-resolved NMR or stopped-flow techniques to identify rate-limiting steps.

- Isotopic labeling : Track substituent effects on intermediates (e.g., ¹⁸O labeling in carboxylate esters).

- Cross-validation : Replicate conditions from patents (e.g., EP 4 374 877 A2) while adjusting solvent polarity (e.g., THF vs. DMF) to isolate variables .

Key Notes

- Avoid commercial sources (e.g., ) per user guidelines.

- Advanced questions emphasize mechanistic and methodological rigor, leveraging interdisciplinary approaches (e.g., synthetic chemistry, computational modeling).

- Contradictions in data (e.g., yield variability) are addressed through systematic experimental design and cross-referencing patent protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.